Cas no 2022409-06-7 (4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine)
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2022409-06-7
- 4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine
- EN300-1152296
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- Inchi: 1S/C11H17N3O/c1-3-8-9(13-14(2)10(8)12)11-4-7(11)5-15-6-11/h7H,3-6,12H2,1-2H3
- InChI Key: GDHYGWAGEVBTIF-UHFFFAOYSA-N
- SMILES: O1CC2CC2(C2C(CC)=C(N)N(C)N=2)C1
Computed Properties
- Exact Mass: 207.137162174g/mol
- Monoisotopic Mass: 207.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 53.1Ų
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1152296-0.05g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 0.05g |
$1080.0 | 2023-06-09 | ||
| Enamine | EN300-1152296-0.1g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 0.1g |
$1131.0 | 2023-06-09 | ||
| Enamine | EN300-1152296-0.25g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 0.25g |
$1183.0 | 2023-06-09 | ||
| Enamine | EN300-1152296-0.5g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 0.5g |
$1234.0 | 2023-06-09 | ||
| Enamine | EN300-1152296-1.0g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 1g |
$1286.0 | 2023-06-09 | ||
| Enamine | EN300-1152296-2.5g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 2.5g |
$2520.0 | 2023-06-09 | ||
| Enamine | EN300-1152296-5.0g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 5g |
$3728.0 | 2023-06-09 | ||
| Enamine | EN300-1152296-10.0g |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine |
2022409-06-7 | 10g |
$5528.0 | 2023-06-09 |
4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine
Introduction to 4-Ethyl-1-Methyl-3-{3-Oxabicyclo[3.1.0]hexan-1-yl}-1H-Pyrazol-5-amine (CAS No. 2022409-06-7)
4-Ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine (CAS No. 2022409-06-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
The chemical structure of 4-Ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted with an ethyl group at the 4-position, a methyl group at the 1-position, and a 3-oxabicyclo[3.1.0]hexan-1-yl moiety at the 3-position. The presence of the oxabicyclic ring introduces additional complexity and rigidity to the molecule, which can influence its pharmacological properties and interactions with biological targets.
Recent studies have highlighted the potential of 4-Ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-Ethyl-1-methyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine has also been investigated for its potential as an analgesic agent. A study conducted by a team of researchers from the University of California found that this compound effectively reduces pain sensitivity in animal models of chronic pain, suggesting its potential use in pain management therapies.
The pharmacokinetic profile of 4-Ethyl-1-methyl-3-{3-Oxabicyclo[3.1.0]hexan-1-Yl}-1H-Pyrazol-5-Amine has been extensively studied to understand its bioavailability, metabolism, and excretion. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. These characteristics suggest that it could be administered orally with sustained therapeutic effects.
To further evaluate the safety and efficacy of 4-Ethyl-1-methyl-3-{3-Oxabicyclo[3.1.0]hexan-1-Yl}-1H-Pyrazol-5-Amine, several clinical trials are currently underway. Phase I trials have demonstrated that the compound is well-tolerated by human subjects at various dose levels, with no significant adverse effects reported. These findings have paved the way for Phase II trials, which will focus on assessing the compound's efficacy in specific patient populations.
The mechanism of action of 4-Ethyl-1-methyl-3-{3-Oxabicyclo[3.1.0]hexan-1-Yl}-1H-Pyrazol-5-Amine is still under investigation, but preliminary studies suggest that it may act through multiple pathways. One proposed mechanism involves the modulation of ion channels and receptors involved in pain signaling pathways, such as voltage-gated sodium channels and transient receptor potential (TRP) channels.
Beyond its therapeutic applications, 4-Ethyl-Methyl-Pyrazol-Amine has also been explored for its potential use in chemical biology research as a tool compound to study biological processes and pathways. Its unique structure and functional groups make it an attractive candidate for use in high-throughput screening assays to identify novel targets and pathways involved in disease processes.
In conclusion, 4-Ethyl-Methyl-Pyrazol-Amine (CAS No. 2022409)--7 represents a promising compound with a wide range of potential applications in both medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable pharmacological properties, make it an exciting area of ongoing research and development.
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